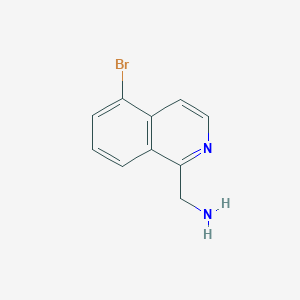
(5-Bromoisoquinolin-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromoisoquinolin-1-yl)methanamine is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 5-position and a methanamine group at the 1-position of the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromoisoquinolin-1-yl)methanamine typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. One common method involves the use of palladium-catalyzed reactions. For example, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . This intermediate can then be further reacted to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5-Bromoisoquinolin-1-yl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Lithium Bromide and Copper Bromide: Used in the bromination process.
Acetonitrile: Common solvent for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex heterocyclic compounds.
科学的研究の応用
(5-Bromoisoquinolin-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Bromoisoquinolin-1-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
1-(8-Bromoisoquinolin-3-yl)methanamine: Similar structure but with the bromine atom at the 8-position.
1-(5-Bromoisoquinolin-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position.
Uniqueness
(5-Bromoisoquinolin-1-yl)methanamine is unique due to the specific positioning of the bromine and methanamine groups, which can influence its reactivity and potential applications. The presence of these groups at the 1- and 5-positions, respectively, can lead to different chemical and biological properties compared to its isomers.
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
(5-bromoisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H,6,12H2 |
InChIキー |
YVJNZRQLCWGCEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2CN)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


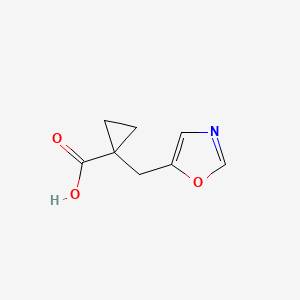
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol](/img/structure/B13346308.png)
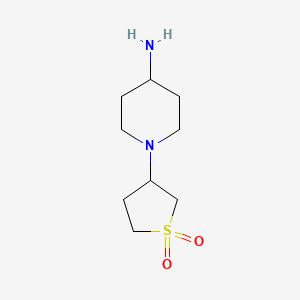
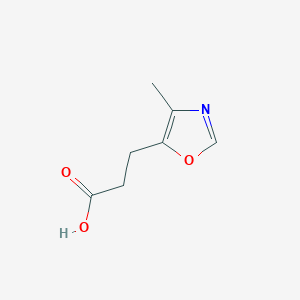
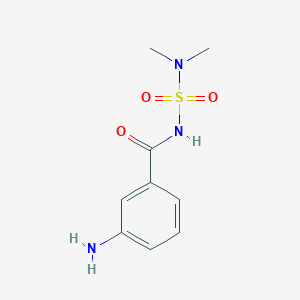
![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)

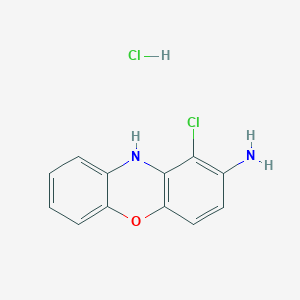
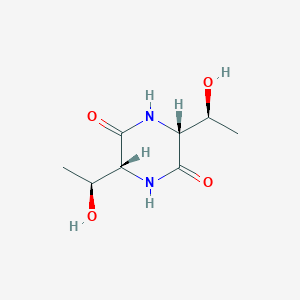
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)
![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)

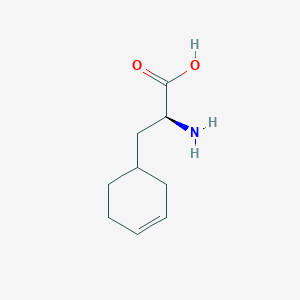
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
